
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, chloro, and ethoxy groups, as well as a quinoline backbone. The presence of these functional groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of various substituents through nucleophilic substitution, amination, and condensation reactions. Key reagents used in these steps include pyridine derivatives, chloroanilines, and cyanoacetamides. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can be achieved through the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles such as amines or thiols (for substitution). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)quinoline
- 4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-methoxyquinoline
Uniqueness
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide is unique due to the presence of the ethoxy group at the 7-position of the quinoline ring and the 1-oxide functional group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C30H29ClN6O4 |
|---|---|
Molekulargewicht |
573.0 g/mol |
IUPAC-Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]imino-3-cyano-7-ethoxy-1-hydroxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H29ClN6O4/c1-4-40-28-16-26-23(15-25(28)35-29(38)9-7-13-36(2)3)30(20(17-32)18-37(26)39)34-21-10-11-27(24(31)14-21)41-19-22-8-5-6-12-33-22/h5-12,14-16,18,39H,4,13,19H2,1-3H3,(H,35,38)/b9-7+,34-30? |
InChI-Schlüssel |
MZADWDVYPKZCIE-SLLAKHMVSA-N |
Isomerische SMILES |
CCOC1=C(C=C2C(=C1)N(C=C(C2=NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)O)NC(=O)/C=C/CN(C)C |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N(C=C(C2=NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)O)NC(=O)C=CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


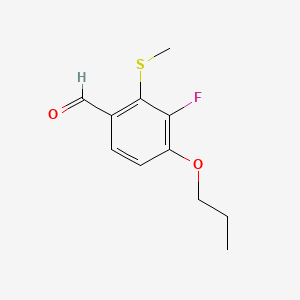

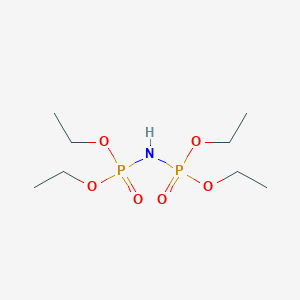


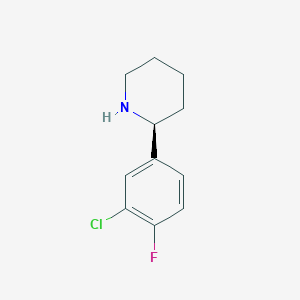
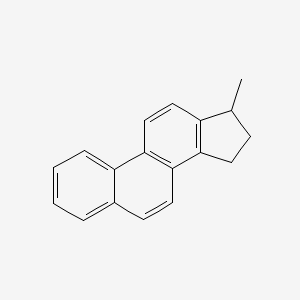
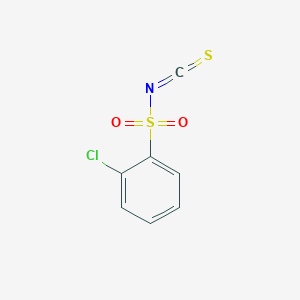
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)
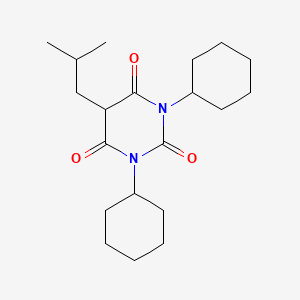
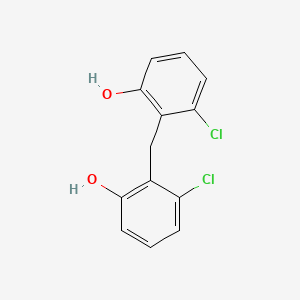
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)
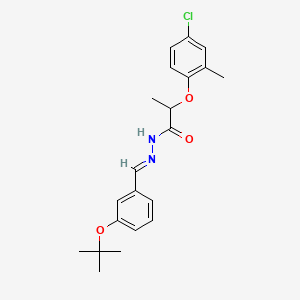
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
